molecular formula C8H8ClF2NO5S2 B2453596 4-Difluoromethanesulfonamido-2-methoxybenzene-1-sulfonyl chloride CAS No. 1041583-35-0

4-Difluoromethanesulfonamido-2-methoxybenzene-1-sulfonyl chloride

Cat. No.: B2453596
CAS No.: 1041583-35-0
M. Wt: 335.72
InChI Key: JRTZOQQUEFQTNB-UHFFFAOYSA-N
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Description

4-Difluoromethanesulfonamido-2-methoxybenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C8H8ClF2NO5S2 and a molecular weight of 335.74 g/mol . It is characterized by the presence of both sulfonamide and sulfonyl chloride functional groups, which impart unique reactivity and utility in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Difluoromethanesulfonamido-2-methoxybenzene-1-sulfonyl chloride typically involves the reaction of 4-methoxybenzenesulfonyl chloride with difluoromethanesulfonamide under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction conditions often include maintaining a low temperature to prevent decomposition and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common to achieve consistent product quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

4-Difluoromethanesulfonamido-2-methoxybenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Difluoromethanesulfonamido-2-methoxybenzene-1-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Difluoromethanesulfonamido-2-methoxybenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group acts as an electrophilic center, readily reacting with nucleophiles to form sulfonamide derivatives. The difluoromethanesulfonamido group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Difluoromethanesulfonamido-2-methoxybenzene-1-sulfonyl chloride is unique due to the presence of both difluoromethanesulfonamido and sulfonyl chloride groups, which impart distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of chemical reactions makes it valuable in various research and industrial applications .

Properties

IUPAC Name

4-(difluoromethylsulfonylamino)-2-methoxybenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClF2NO5S2/c1-17-6-4-5(12-19(15,16)8(10)11)2-3-7(6)18(9,13)14/h2-4,8,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRTZOQQUEFQTNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NS(=O)(=O)C(F)F)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF2NO5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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